Cas no 2137704-81-3 (1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-)

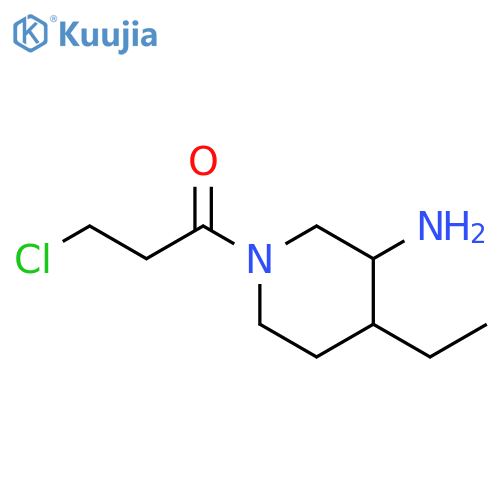

2137704-81-3 structure

商品名:1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-

CAS番号:2137704-81-3

MF:C10H19ClN2O

メガワット:218.723661661148

CID:5257632

1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- 化学的及び物理的性質

名前と識別子

-

- 1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-

-

- インチ: 1S/C10H19ClN2O/c1-2-8-4-6-13(7-9(8)12)10(14)3-5-11/h8-9H,2-7,12H2,1H3

- InChIKey: STXDCRQHWAKDSN-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(CC)C(N)C1)(=O)CCCl

1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-375711-0.5g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 0.5g |

$699.0 | 2025-03-16 | |

| Enamine | EN300-375711-2.5g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 2.5g |

$1428.0 | 2025-03-16 | |

| Enamine | EN300-375711-10.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 10.0g |

$3131.0 | 2025-03-16 | |

| Enamine | EN300-375711-0.25g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 0.25g |

$670.0 | 2025-03-16 | |

| Enamine | EN300-375711-1.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 1.0g |

$728.0 | 2025-03-16 | |

| Enamine | EN300-375711-0.1g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 0.1g |

$640.0 | 2025-03-16 | |

| Enamine | EN300-375711-5.0g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 5.0g |

$2110.0 | 2025-03-16 | |

| Enamine | EN300-375711-0.05g |

1-(3-amino-4-ethylpiperidin-1-yl)-3-chloropropan-1-one |

2137704-81-3 | 95.0% | 0.05g |

$612.0 | 2025-03-16 |

1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro- 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2137704-81-3 (1-Propanone, 1-(3-amino-4-ethyl-1-piperidinyl)-3-chloro-) 関連製品

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量